molecular formula C21H22FNO3 B1325574 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898757-84-1

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Cat. No.: B1325574
CAS No.: 898757-84-1
M. Wt: 355.4 g/mol
InChI Key: NMMSLWMXRGEUHH-UHFFFAOYSA-N
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Description

4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3-fluorobenzophenone is a synthetic organic compound characterized by a complex spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone typically involves a multi-step process:

    Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, through a cyclization reaction of appropriate precursors under controlled conditions.

    Attachment of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative, such as 3-fluorobenzophenone, using a suitable coupling reagent like a Grignard reagent or organolithium compound.

    Final Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzophenone moiety, converting it to a secondary alcohol.

    Substitution: The fluorine atom on the benzophenone ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the spirocyclic nitrogen.

    Reduction: Secondary alcohol derivatives of the benzophenone moiety.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its spirocyclic structure.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, particularly those involved in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, influencing synaptic transmission and neuronal activity.

Comparison with Similar Compounds

  • 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methylbenzophenone
  • 2,6-Dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Comparison:

  • Structural Differences: The presence of different substituents on the benzophenone ring (e.g., methyl vs. fluorine) can significantly alter the compound’s chemical properties and reactivity.
  • Unique Features: 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is unique due to the fluorine atom, which can enhance its lipophilicity and metabolic stability, making it potentially more effective in biological applications.

This detailed overview provides a comprehensive understanding of 4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3-fluorobenzophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSLWMXRGEUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642858
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-84-1
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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